N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, and a thiazinan-2-yl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-bromo-2-fluoroaniline with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Thiazinan-2-yl Group: The thiazinan-2-yl group can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a suitable thiazinan-2-yl precursor under controlled conditions.
Oxidation: The final step involves the oxidation of the thiazinan-2-yl group to form the 1,1-dioxido derivative, which can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan-2-yl group.
Reduction: Reduction reactions may target the bromine or fluorine substituents on the phenyl ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Removal of halogen atoms, formation of amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)benzamide: Lacks the thiazinan-2-yl group, potentially less complex in terms of synthesis and reactivity.
N-(4-chloro-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and biological activity.
N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)acetamide: Similar structure but with an acetamide group instead of benzamide, which may influence its reactivity and applications.
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to the combination of bromine, fluorine, and thiazinan-2-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFTUVBRBRTPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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